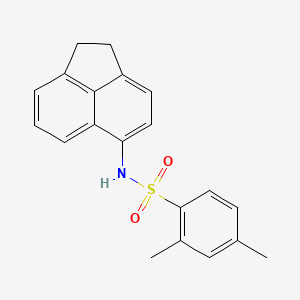
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. DNBS is a potent hapten that can induce a T-cell-mediated immune response in animals. Due to its unique properties, DNBS has been extensively used to study the mechanisms of immune response and inflammation.
Mecanismo De Acción
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide involves the formation of a covalent bond between this compound and proteins in the body. This covalent bond can activate T-cells, which can then trigger an immune response. The immune response can lead to inflammation, which can cause tissue damage and other pathological effects.
Biochemical and Physiological Effects
This compound can cause a wide range of biochemical and physiological effects in animals. This compound can induce inflammation, which can lead to tissue damage and other pathological effects. This compound can also cause oxidative stress, which can lead to DNA damage and other cellular abnormalities. Additionally, this compound can alter the expression of various genes involved in immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide has several advantages as a research tool. This compound is a potent hapten that can induce a T-cell-mediated immune response in animals. This compound is also relatively stable and easy to synthesize. However, this compound also has some limitations. This compound can cause tissue damage and other pathological effects, which can complicate the interpretation of experimental results. Additionally, this compound can induce a strong immune response, which can make it difficult to distinguish between specific and nonspecific effects.
Direcciones Futuras
There are several future directions for research involving N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide. One potential area of research is the development of new therapies for inflammatory bowel disease and other inflammatory conditions. Another potential area of research is the development of new diagnostic tools for allergic contact dermatitis and other skin conditions. Additionally, further research is needed to fully understand the mechanisms of immune response and inflammation induced by this compound.
Métodos De Síntesis
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a multistep process involving the condensation of 2-acetylnaphthalene with 2,4-dimethylbenzenesulfonyl chloride. The resulting intermediate is then reduced to obtain this compound. The purity of the final product can be confirmed through various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research to study the mechanisms of immune response and inflammation. This compound can be used to induce colitis in animal models, which can be used to study the mechanisms of inflammatory bowel disease. This compound can also be used to study the mechanisms of allergic contact dermatitis, a common skin condition that affects millions of people worldwide.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-13-6-11-19(14(2)12-13)24(22,23)21-18-10-9-16-8-7-15-4-3-5-17(18)20(15)16/h3-6,9-12,21H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUYFXXMLZVOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)



![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)




![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)
